molecular formula C15H14N2O5 B1227401 2-Hydroxybenzoic acid [2-[[(1-methyl-2-pyrrolyl)-oxomethyl]amino]-2-oxoethyl] ester

2-Hydroxybenzoic acid [2-[[(1-methyl-2-pyrrolyl)-oxomethyl]amino]-2-oxoethyl] ester

Cat. No. B1227401
M. Wt: 302.28 g/mol
InChI Key: FYKKUFZSXSJFQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxybenzoic acid [2-[[(1-methyl-2-pyrrolyl)-oxomethyl]amino]-2-oxoethyl] ester is a member of phenols and a benzoate ester. It derives from a salicylic acid.

Scientific Research Applications

1. Antimicrobial Properties

2-Hydroxybenzoic acid esters, such as methyl, ethyl, propyl, and butyl esters, demonstrate effective antimicrobial properties against fungi and Gram-positive bacteria, albeit less effective against Gram-negative bacteria. These esters are used as preservatives in pharmaceuticals, cosmetics, foods, and industrial products due to their antimicrobial capabilities (Aalto, Firman, & Rigler, 1953).

2. Synthesis of Heterocyclic Compounds

Research has shown that the reaction of arylacetonitriles with certain esters of hydroxybenzoic acid in the presence of a basic catalyst can lead to the formation of new heterocyclic compounds. This synthesis is significant for the development of novel chemical entities (Volovenko et al., 1983).

3. Dye Synthesis

2-Hydroxybenzoic acid esters are involved in the synthesis of azo dyes. For instance, ortho/para-aminobenzoic acids and corresponding methyl esters have been used to produce heterocyclic azo dyes. These dyes demonstrate improved pH stability due to the removal of the active hydrazone proton through substitution (Wang, Zhao, Qian, & Huang, 2018).

4. Photodegradation Studies

Studies on the photodegradation of esters of p-hydroxybenzoic acid, commonly known as parabens, reveal insights into the degradation of hazardous water contaminants. This research is vital for understanding the environmental impact and breakdown of these commonly used preservatives (Gmurek et al., 2015).

5. Organophosphorus Compound Synthesis

Research indicates that 2-Hydroxybenzoic acid and its derivatives can be used to synthesize organophosphorus compounds. This demonstrates the versatility of these compounds in the field of organic chemistry (El‐Barbary & Lawesson, 1981).

6. Applications in Complexation and Solubility Enhancement

2-Hydroxybenzoic acid esters have been studied for their ability to form inclusion complexes, significantly increasing the aqueous solubility of various substances. This property is particularly useful in pharmaceutical and cosmetic formulations (Matsuda et al., 1993).

7. Metabolism Studies

Studies on the metabolism of parabens, which are esters of 4-hydroxybenzoic acid, in human liver and plasma provide valuable insights into the biotransformation of these widely used preservatives. Understanding their metabolic pathways is crucial for assessing their safety and potential health risks (Abbas et al., 2010).

properties

Product Name

2-Hydroxybenzoic acid [2-[[(1-methyl-2-pyrrolyl)-oxomethyl]amino]-2-oxoethyl] ester

Molecular Formula

C15H14N2O5

Molecular Weight

302.28 g/mol

IUPAC Name

[2-[(1-methylpyrrole-2-carbonyl)amino]-2-oxoethyl] 2-hydroxybenzoate

InChI

InChI=1S/C15H14N2O5/c1-17-8-4-6-11(17)14(20)16-13(19)9-22-15(21)10-5-2-3-7-12(10)18/h2-8,18H,9H2,1H3,(H,16,19,20)

InChI Key

FYKKUFZSXSJFQW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C(=O)NC(=O)COC(=O)C2=CC=CC=C2O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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